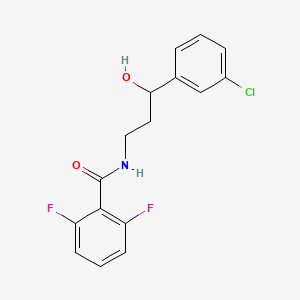

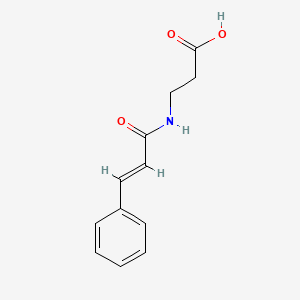

![molecular formula C15H12N2OS B2636890 N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-44-6](/img/structure/B2636890.png)

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide

説明

“N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C15H12N2OS. It is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .

Synthesis Analysis

The synthesis of quinoline-carboxamide derivatives involves various chemical reactions. For instance, quinoline-2-carbonyl chloride was prepared using oxalyl chloride to ensure mild conditions and prevent quinoline nucleus chloration .

Molecular Structure Analysis

The molecular structure of “this compound” involves a quinoline nucleus, which is a bicyclic compound consisting of a benzene ring fused with a pyridine ring .

Chemical Reactions Analysis

Quinoline-carboxamide derivatives have been found to show good anti-proliferative activities in comparison to the reference standard Doxorubicin, against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 .

科学的研究の応用

Synthesis and Cytotoxicity

- Synthesis and Structure-Activity Relationships: A study detailed the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides, evaluating their structure-activity relationships for cytotoxicity. Small lipophilic substituents were found to significantly increase cytotoxic potency, suggesting the importance of structural modifications for enhanced activity (Chen et al., 2000).

- Antiproliferative Activity: Another research focused on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, demonstrating their antiproliferative activity against NCI-60 cell lines. Notably, certain tetrahydrothieno[2,3-b]quinolones showed remarkable activity, highlighting the potential of these compounds in cancer therapy (Hung et al., 2014).

Biological Activity and Applications

- Enzyme Inhibition and Anticancer Properties: The inhibition of phosphoinositide-specific phospholipase C-γ by a thieno[2,3-b]quinoline derivative showed promising anticancer properties, particularly against breast cancer cells. This study underscores the therapeutic potential of such compounds in treating difficult-to-treat cancer types (Leung et al., 2014).

- Immunomodulatory Effects: Quinoline-3-carboxamides, including those structurally related to N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide, have been identified as having immunomodulatory effects. Specifically, Paquinimod, a quinoline-3-carboxamide, showed the ability to reverse established fibrosis in a novel mouse model, indicating potential applications in treating autoimmune diseases (Fransén Pettersson et al., 2018).

Molecular Interactions and Mechanisms

- Binding and Inhibition Mechanisms: The interaction between human S100A9 and quinoline-3-carboxamides reveals a direct association, which is crucial for understanding the molecular mechanisms underlying the immunomodulatory activity of these compounds. This interaction suggests a novel target for the treatment of autoimmune diseases (Björk et al., 2009).

Chemical Structure and Analysis

- Crystal Structure and Analysis: The crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide provide insights into the molecular interactions and stability of such compounds, aiding in the design and development of novel therapeutic agents (Polo-Cuadrado et al., 2021).

作用機序

The mechanism of action of quinoline-carboxamide derivatives involves the targeted approach of protein kinases (PKs), as PKs are the main regulators of cell survival and proliferation . These compounds have been found to induce apoptosis by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .

将来の方向性

Quinoline-based molecules have been recognized for their versatility in the design and synthesis of biologically active compounds. They have been used in therapy as antimicrobial, local anaesthetic, antipsychotic, and anticancer drugs . The search for new, more active, more selective, less toxic compounds remains high in the field of chemotherapeutic drugs . Therefore, “N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” and its derivatives may have potential for future research in drug discovery.

特性

IUPAC Name |

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14(16-11-5-6-11)13-8-10-7-9-3-1-2-4-12(9)17-15(10)19-13/h1-4,7-8,11H,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYBBQVMXWKPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329731 | |

| Record name | N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478079-44-6 | |

| Record name | N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)

![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)